molecular formula C12H17ClN2O B8323598 N-(6-chloro-5-ethylpyridin-2-yl)pivalamide

N-(6-chloro-5-ethylpyridin-2-yl)pivalamide

Cat. No. B8323598
M. Wt: 240.73 g/mol
InChI Key: DHBCIHBKYZTMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-5-ethylpyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

N-(6-chloro-5-ethylpyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H17ClN2O/c1-5-8-6-7-9(14-10(8)13)15-11(16)12(2,3)4/h6-7H,5H2,1-4H3,(H,14,15,16)

InChI Key

DHBCIHBKYZTMPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)NC(=O)C(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Et3N (123 mL, 93.6 mmol) was added to a solution of 5-ethyl-2-pivalamidopyridine 1-oxide (16.0 g, 72.0 mmol) in POCl3 (250 mL) and the reaction mixture was heated at reflux for 3 days. Excess POCl3 was distilled off and the residue was poured into water. The mixture was neutralized with aqueous NaOH to pH 9. The aqueous layer was extracted with ethyl acetate. The organic layer was dried over MgSO4 and the solvent was evaporated in vacuo. The residue was purified by chromatography on silica gel (10% EtOAc in petroleum ether) to afford N-(6-chloro-5-ethylpyridin-2-yl)pivalamide (900 mg, 5%) and unreacted 5-ethyl-2-pivalamidopyridine 1-oxide (4.8 g). 1H NMR (CDCl3, 300 MHz) δ 8.12 (d, J=8.7, 1H), 7.94 (br s, 1H), 7.56 (d, J=8.7, 1H), 2.70 (q, J=7.5, 2H), 1.30 (s, 9H), 1.23 (t, J=7.5, 3H).
Name
Quantity
123 mL
Type
reactant
Reaction Step One
Name
5-ethyl-2-pivalamidopyridine 1-oxide
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

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